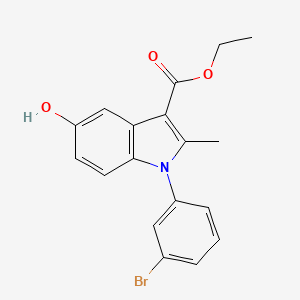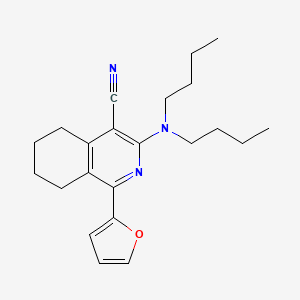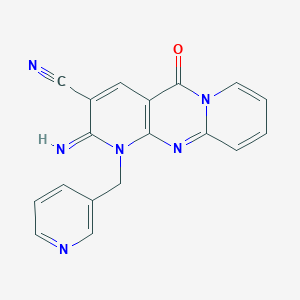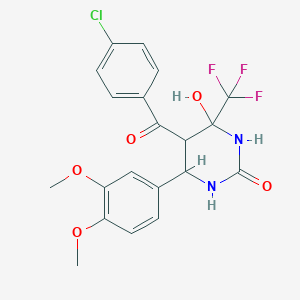
ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromophenyl group, a hydroxy group, and an ethyl ester group, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Indole Formation: The indole core is constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium amide (NaNH₂), thiols (RSH), alkoxides (RO⁻)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of phenyl derivatives
Substitution: Formation of substituted indole derivatives
科学研究应用
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(3-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 1-(3-iodophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar core structures but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of different halogens can affect the compound’s electronic properties, steric effects, and overall stability, making each compound unique in its own right.
属性
分子式 |
C18H16BrNO3 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC 名称 |
ethyl 1-(3-bromophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(13-6-4-5-12(19)9-13)16-8-7-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
InChI 键 |
PLQURVBPCLDAKR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC(=CC=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-hydroxy-7-(2-hydroxyethyl)-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11617323.png)
![2-[(4E)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11617335.png)

![5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B11617338.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11617356.png)

![2-(Methanesulfonyl-phenyl-amino)-N-[4-(morpholine-4-sulfonyl)-phenyl]-propionamide](/img/structure/B11617371.png)
![3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617374.png)
![2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617382.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11617396.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617413.png)

![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11617425.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
